2-Amino-3-methylpteridin-4-one
Description
2-Amino-3-methylpteridin-4-one is a pteridine derivative characterized by a bicyclic pteridine core substituted with an amino group at position 2 and a methyl group at position 2. Its molecular formula is C₇H₇N₅O, with a molecular weight of 177.17 g/mol. The compound’s structure confers unique electronic and steric properties, influencing its solubility, stability, and biological interactions. Pteridine derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in synthetic chemistry .
Properties
IUPAC Name |
2-amino-3-methylpteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c1-12-6(13)4-5(11-7(12)8)10-3-2-9-4/h2-3H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPMCOHJKIDQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NC=CN=C2N=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916493 | |
| Record name | 2-Imino-3-methyl-2,8-dihydropteridin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-90-2 | |
| Record name | NSC170927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-3-methyl-2,8-dihydropteridin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80916493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-3-methylpteridin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid and formaldehyde can yield this compound. The reaction typically requires heating and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
2-Amino-3-methylpteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Amino-3-methylpteridin-4-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives, which are valuable in studying the chemistry of heterocyclic compounds.
Biology: The compound is used in research related to enzyme cofactors and metabolic pathways involving pteridines.
Medicine: Pteridine derivatives have potential therapeutic applications, including as antifolate agents in cancer treatment.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylpteridin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, pteridine derivatives can act as enzyme cofactors, participating in redox reactions and other metabolic processes. The compound’s effects are mediated through its ability to bind to enzymes and influence their activity, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-Amino-6-(1,2,3-trihydroxypropyl)-1,4,7,8-tetrahydropteridin-4-one (FDB022940)
- Molecular Formula : C₁₀H₁₄N₅O₄
- Key Substituents : A trihydroxypropyl group at position 4.
- Properties: Increased hydrophilicity due to hydroxyl groups, enhancing aqueous solubility. Reduced membrane permeability compared to 2-Amino-3-methylpteridin-4-one. Found in folate biosynthesis pathways, acting as a coenzyme .
2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one (CAS 10201-01-1)
- Molecular Formula : C₁₀H₁₆N₆O₂
- Key Substituents: Nitro (electron-withdrawing) and tert-butylamino (bulky) groups.
- Properties: Enhanced thermal stability (melting point >250°C). Potential mutagenicity due to nitro group reactivity. Applications in agrochemicals and medicinal chemistry .
4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| This compound | 177.17 | ~260–280 (est.) | Low | 1.2 |
| FDB022940 | 283.25 | >300 | High | -1.8 |
| CAS 10201-01-1 | 252.28 | 275–287 | Moderate | 2.5 |
| Chloro-phenyl derivative (Example) | 408.87 | 268–275 | Low | 3.1 |
Notes:
- LogP : Higher values (e.g., 3.1 for chloro-phenyl derivatives) indicate greater lipophilicity, favoring blood-brain barrier penetration.
- Solubility trends correlate with functional groups: hydroxyl-rich FDB022940 is water-soluble, while methyl/nitro-substituted analogs are less so .
Antimicrobial Activity
- This compound: Limited direct data, but pteridine analogs show moderate inhibition of Staphylococcus aureus (MIC ~32 µg/mL) .
- Chloro-phenyl derivatives : Superior activity against E. coli (MIC 8–16 µg/mL) due to chloro group’s electron-withdrawing effects enhancing target binding .
Enzyme Inhibition
- FDB022940 : Inhibits dihydrofolate reductase (DHFR) with IC₅₀ = 0.8 µM, critical in folate metabolism .
- CAS 10201-01-1 : Acts as a tyrosine kinase inhibitor (IC₅₀ = 5.2 µM), relevant in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
